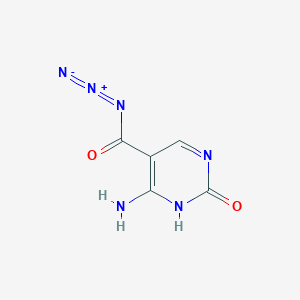

6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide

Description

6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide is a heterocyclic compound featuring a pyrimidine core with an amino group at position 6, a ketone at position 2, and a reactive carbonyl azide group at position 5. The carbonyl azide moiety (-CON₃) distinguishes it from other pyrimidine derivatives, imparting unique reactivity and hazards.

Properties

CAS No. |

64623-42-3 |

|---|---|

Molecular Formula |

C5H4N6O2 |

Molecular Weight |

180.12 g/mol |

IUPAC Name |

6-amino-2-oxo-1H-pyrimidine-5-carbonyl azide |

InChI |

InChI=1S/C5H4N6O2/c6-3-2(4(12)10-11-7)1-8-5(13)9-3/h1H,(H3,6,8,9,13) |

InChI Key |

QRQDBNJLAFNJJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)NC(=C1C(=O)N=[N+]=[N-])N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidine Core: 6-Amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic Acid Derivatives

The foundational step is the synthesis of 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid or its esters, which serve as key intermediates for further functionalization.

Classical Condensation Route :

The pyrimidine ring is commonly constructed by condensation of guanidine or aminoguanidine derivatives with β-dicarbonyl compounds or cyanoacetate esters under basic or acidic conditions. For instance, ethyl cyanoacetate condenses with guanidine nitrate in the presence of sodium hydroxide or piperidine catalysts in ethanol solvent at reflux temperatures (~80°C), yielding 6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitriles or carboxylates with good yields (up to 85%).Microwave-Assisted Synthesis :

Microwave irradiation has been employed to accelerate the condensation of ethyl cyanoacetate, guanidine, and aryl aldehydes in ethanolic sodium hydroxide, reducing reaction times to 7–12 minutes with yields around 84%.Alkylation and Esterification :

The carboxylic acid group at the 5-position is often introduced or protected as an ethyl ester (ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate) to facilitate subsequent reactions. Alkylation of pyrimidine derivatives with alkyl halides (e.g., 2-chloroacetonitrile) under basic conditions (NaH in DMF) is a common method to modify the pyrimidine scaffold.

Conversion to 6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl Azide

The key transformation to introduce the azide group at the 5-carbonyl position involves converting the carboxyl or ester functionality into an acyl azide.

Stepwise Approach via Acyl Chloride Intermediate :

The 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid or ester is first converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The acid chloride intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF or acetone at low temperatures (0–5°C) to afford the acyl azide.Direct Azidation Methods :

Some protocols avoid isolation of acid chloride by in situ activation of the carboxylic acid using coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), benzotriazole-based reagents like HBTU or BOP) followed by reaction with sodium azide to yield the acyl azide directly.Reaction Conditions and Yields :

Typical azidation reactions are conducted under nitrogen atmosphere to prevent side reactions, at temperatures ranging from 0°C to room temperature, with reaction times from 1 to 12 hours depending on the method. Yields for the acyl azide formation step are generally high (70–90%), with purification by recrystallization or chromatography.

Analytical Data and Reaction Monitoring

- Thin Layer Chromatography (TLC) is routinely used to monitor the progress of substitution, condensation, and azidation reactions.

- Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) confirm the presence of azide groups (characteristic IR stretch near 2100 cm⁻¹).

- Mass Spectrometry (MS) and X-ray Crystallography are employed for structural confirmation of final products.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Conditions | Notes | Yield Range |

|---|---|---|---|---|

| Pyrimidine core synthesis | Guanidine nitrate, ethyl cyanoacetate, base (NaOH, piperidine) | Reflux in ethanol, 80–100°C, 2–4 h | Classical and microwave-assisted | 80–85% |

| Esterification/alkylation | Alkyl halides, NaH, DMF | Room temp to 50°C, 2 h | Protects carboxyl group for further reactions | 70–90% |

| Acyl chloride formation | Thionyl chloride or oxalyl chloride | Anhydrous, 0–25°C, 1–2 h | Prepares acid chloride intermediate | 80–95% |

| Azidation | Sodium azide, DMF or acetone | 0–25°C, 1–12 h, nitrogen atmosphere | Converts acid chloride to acyl azide | 70–90% |

| Coupling (alternative) | Coupling agents (HBTU, BOP), sodium azide | Room temp to 60°C, inert atmosphere | One-pot activation and azidation | 75–85% |

Research Findings and Notes

- The use of coupling reagents such as HBTU or BOP allows for mild and efficient activation of carboxylic acids, facilitating azide introduction without harsh reagents or conditions.

- Microwave-assisted synthesis expedites the initial pyrimidine core formation, improving throughput and reducing energy consumption.

- The azide functionality is sensitive to heat and shock; therefore, reactions are typically conducted under controlled temperatures and inert atmospheres to ensure safety and product integrity.

- Purification is generally achieved by recrystallization from ethanol or ethyl acetate, with final products exhibiting high purity suitable for further synthetic applications or biological testing.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the azide group to an amine.

Substitution: The azide group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to replace the azide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group typically yields the corresponding amine, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonyl azide involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the degradation of extracellular matrix components. This inhibition is crucial in controlling processes like cancer metastasis and tissue remodeling . The compound’s azide group also allows it to participate in click chemistry reactions, facilitating the formation of stable triazole linkages in bioconjugation applications .

Comparison with Similar Compounds

Functional Group Reactivity and Stability

The carbonyl azide group in the target compound contrasts sharply with carboxamide (-CONH₂) or carboxylic acid (-COOH) functionalities in structurally related pyrimidines. Key distinctions include:

Reactivity :

- Carbonyl Azide : Highly reactive, participating in Staudinger reactions, Huisgen cycloadditions (click chemistry), or thermal decomposition to form nitrenes or isocyanates. These reactions are critical in synthesizing heterocycles like tetrazoles .

- Carboxamide (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide) : More stable, amenable to hydrolysis or further derivatization (e.g., alkylation) for pharmaceutical applications. demonstrates carboxamide synthesis via amidation with aliphatic amines, achieving high yields (80–100%) and purity .

Stability :

- Azides are thermally unstable and sensitive to shock, light, or friction, posing explosion risks. emphasizes that azides, particularly when dry or in contact with metals, require stringent safety protocols .

- Carboxamides exhibit greater thermal and chemical stability, enabling safer handling and storage .

Table 1: Comparative Analysis of Pyrimidine Derivatives and Azides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.